(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine
Description
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine (CAS: 931991-22-9) is a secondary amine with the molecular formula C₁₂H₁₇Cl₂N and a molecular weight of 246.18 g/mol . Its structure comprises a branched butan-2-yl group attached to a nitrogen atom, which is also bonded to a (2,4-dichlorophenyl)methyl moiety. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with dichlorophenyl-containing amines, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLEXDRCMJGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine typically involves the reaction of 2,4-dichlorobenzyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound is compared to structurally similar amines with variations in substituents and backbone configurations:
Key Observations:
- Bioactivity : Oxadiazole derivatives (e.g., from ) exhibit anticancer activity, suggesting that the dichlorophenyl moiety contributes to binding interactions with biological targets. However, the absence of a heterocyclic ring in the target compound may limit its direct pharmacological efficacy .
- Agrochemical Relevance : Dichlorophenyl amines are common in pesticides (e.g., azaconazole in ), where the chlorine atoms enhance stability and target affinity .
Biochemical and Pharmacological Comparisons
Enzyme Inhibition Potential
- Carbonic Anhydrase (hCA I) Inhibition: Compound 4e (N-(2,4-dichlorophenyl)-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine) exhibits potent hCA I inhibition (Ki = 0.73 µM) . The target compound lacks a thiadiazole ring, which is critical for high-affinity binding in this enzyme family.
Anticancer Activity
- Oxadiazole Derivatives : Derivatives with dichlorophenyl groups (e.g., 5h in ) show selective cytotoxicity against liver cancer cells (IC₅₀ = 2.46 µg/mL) .
- Structural Limitations : The target compound’s simpler structure may reduce specificity compared to heterocyclic analogs but could serve as a precursor for more complex bioactive molecules.
Biological Activity
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine, also known as a derivative of a substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butan-2-yl group linked to a 2,4-dichlorophenylmethyl amine moiety. The hydrochloride form indicates the presence of hydrochloric acid, which can influence its solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The compound has been evaluated for its effects on various cancer cell lines, indicating potential cytotoxic effects that warrant further investigation.
- Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell growth and survival.
- Receptor Binding : It could bind to receptors in the nervous system, modulating neurotransmitter activity and influencing various physiological responses.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study assessing the antitumor activity of related compounds, it was found that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
